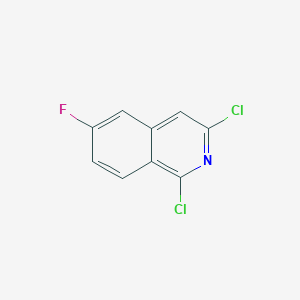

1,3-Dichloro-6-fluoroisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,3-dichloro-6-fluoroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4Cl2FN/c10-8-4-5-3-6(12)1-2-7(5)9(11)13-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDAYBRFYRZTMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676686 | |

| Record name | 1,3-Dichloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1041423-26-0 | |

| Record name | 1,3-Dichloro-6-fluoroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-dichloro-6-fluoroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dichloro-6-fluoroisoquinoline: Properties, Reactivity, and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dichloro-6-fluoroisoquinoline is a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring two reactive chlorine atoms at positions 1 and 3 and a fluorine atom on the benzene ring, makes it a versatile scaffold for the synthesis of a diverse array of complex molecules. The strategic placement of these halogens allows for selective functionalization, enabling the construction of novel isoquinoline derivatives with potential applications in drug discovery and the development of advanced materials. This guide provides a comprehensive overview of the known and predicted chemical properties, reactivity, and synthetic applications of this valuable building block, with a focus on providing practical insights for laboratory use.

Physicochemical and Spectroscopic Profile

While comprehensive experimental data for this compound is not extensively reported in the public domain, its fundamental properties can be established, and its spectroscopic characteristics can be predicted based on the analysis of structurally similar compounds.

Core Chemical Properties

| Property | Value | Source |

| CAS Number | 1041423-26-0 | [1] |

| Molecular Formula | C₉H₄Cl₂FN | [1] |

| Molecular Weight | 216.04 g/mol | [1] |

| Appearance | Predicted to be a solid at room temperature | Inferred |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and THF | Inferred |

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on computational models and comparison with analogous structures, such as 1,3-dichloroisoquinoline and other fluorinated aromatics. These predictions serve as a guide for characterization but should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the nine carbon atoms of the isoquinoline core. The carbons attached to the chlorine and fluorine atoms will exhibit characteristic chemical shifts.

-

¹⁹F NMR: A singlet is expected in the ¹⁹F NMR spectrum, with a chemical shift typical for a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to:

-

C-H stretching of the aromatic ring.

-

C=C and C=N stretching vibrations within the isoquinoline core.

-

C-Cl stretching vibrations.

-

C-F stretching vibration.

Mass Spectrometry (MS):

Under electron ionization (EI), the mass spectrum is expected to show a prominent molecular ion peak.[2] The fragmentation pattern will likely involve the sequential loss of chlorine atoms and other characteristic fragments of the isoquinoline ring system.

Synthesis of this compound

Figure 2. General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound (Exemplary)

This protocol is adapted from established procedures for similar substrates and should be optimized for specific arylboronic acids. [3][4]

-

Reaction Setup: To a flame-dried round-bottom flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as sodium carbonate (2.0 equiv.).

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent and Degassing: Add a degassed solvent system, typically a mixture of toluene and water. Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature and perform a standard aqueous workup. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 1-aryl-3-chloro-6-fluoroisoquinoline.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms of this compound are susceptible to nucleophilic aromatic substitution (SNAr) by a variety of nucleophiles, including amines, alkoxides, and thiolates. [5][6]The C1 position is generally more reactive towards nucleophilic attack. [7]The fluorine atom at the C6 position, being electron-withdrawing, is expected to further activate the ring system towards nucleophilic attack. [8]

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. rsc.org [rsc.org]

- 4. m.youtube.com [m.youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 8. researchgate.net [researchgate.net]

The Strategic Application of 1,3-Dichloro-6-fluoroisoquinoline in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Emergence of Halogenated Heterocycles in Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic incorporation of halogen atoms into heterocyclic scaffolds has become a cornerstone of molecular design. Halogenation, particularly with fluorine and chlorine, offers a powerful tool to modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The isoquinoline framework, a privileged structure in numerous approved pharmaceuticals, when functionalized with dichloro and fluoro moieties, presents a versatile building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of 1,3-Dichloro-6-fluoroisoquinoline (CAS Number: 1041423-26-0), a compound of increasing interest for its potential in developing next-generation therapeutics. We will delve into its chemical properties, reactivity, safety considerations, and its emerging role as a key intermediate in medicinal chemistry.

Physicochemical Properties and Structural Attributes

This compound is a polysubstituted aromatic heterocycle. Its fundamental properties are summarized in the table below. While exhaustive experimental data for this specific compound is not widely available in public literature, we can infer some characteristics from closely related analogs.

| Property | Value | Source/Reference |

| CAS Number | 1041423-26-0 | ChemScene |

| Molecular Formula | C₉H₄Cl₂FN | ChemScene[1] |

| Molecular Weight | 216.04 g/mol | ChemScene[1] |

| Melting Point | Not specified (Analog: 1,3-Dichloroisoquinoline, 121-122 °C) | (Inferred from Sigma-Aldrich)[2] |

| Boiling Point | Not specified | |

| Solubility | Not specified | |

| Appearance | Not specified |

The presence of two chlorine atoms at the 1 and 3 positions and a fluorine atom at the 6 position of the isoquinoline ring system are key to its chemical utility. The electron-withdrawing nature of the halogen substituents significantly influences the electron density of the aromatic rings, thereby affecting its reactivity and potential interactions with biological targets.

Safety and Handling

As a halogenated aromatic compound, this compound requires careful handling in a laboratory setting. Safety data sheets (SDS) for closely related dichloroisoquinolines provide critical safety information.[3][4]

Hazard Identification:

Recommended Precautions:

-

Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.[3][4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Do not eat, drink, or smoke when using this product. Wash skin thoroughly after handling.[3]

First Aid Measures:

-

If Swallowed: Immediately call a poison center or doctor.[4]

-

If on Skin: Wash with plenty of soap and water.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.

Synthesis and Purification

The synthesis of the related 6-Bromo-1,3-dichloroisoquinoline is achieved through the bromination of 1,3-dichloroisoquinoline, suggesting that direct halogenation of a fluorinated isoquinoline core is a viable approach.[5]

Conceptual Synthetic Workflow:

Sources

structure elucidation of 1,3-Dichloro-6-fluoroisoquinoline

Technical Whitepaper: Definitive Structural Elucidation of 1,3-Dichloro-6-fluoroisoquinoline

Executive Summary

This compound is a high-value heterocyclic scaffold utilized in the development of kinase inhibitors and antiviral agents.[1] Its utility lies in the differential reactivity of the chlorines at C1 and C3 (allowing sequential nucleophilic substitutions) and the metabolic stability conferred by the C6-fluorine.

However, the synthesis of halogenated isoquinolines often yields regioisomeric mixtures (e.g., 6-fluoro vs. 7-fluoro).[1] Misidentification of these isomers can lead to catastrophic failures in Structure-Activity Relationship (SAR) models.[1] This guide provides a self-validating, multi-modal protocol for the unambiguous structural assignment of the 6-fluoro isomer, prioritizing NMR logic and crystallographic validation.

Synthetic Provenance & Regiochemical Risk

Context: Understanding the origin of the molecule informs the analytical strategy.

The most robust synthesis involves the Vilsmeier-Haack cyclization or POCl

The Analytical Challenge:

-

1,3-Dichloro pattern: Eliminates protons at C1 and C3, removing key scalar coupling pathways.[1]

-

Fluoro-regioisomerism: Distinguishing the 6-fluoro isomer from the 7-fluoro isomer is the critical bottleneck, as both present as 1,2,4-trisubstituted benzene rings within the fused system.[1]

Mass Spectrometry: Elemental Confirmation

Before advanced spectral analysis, the presence of the dichloro-motif must be validated via Isotope Pattern Analysis.[1]

Protocol:

Diagnostic Criteria:

| Feature | Observation | Logic |

|---|

| Parent Ion (

NMR Spectroscopy: The "Smoking Gun" Analysis

The distinction between 6-fluoro and 7-fluoro relies on specific

The Logic of Assignment

We utilize the Nuclear Overhauser Effect (NOE) between the isolated singlet H4 (pyridine ring) and the protons on the benzene ring to anchor the orientation.

-

H4 Proton: Appears as a sharp singlet (

ppm).[1] It has no vicinal neighbors.[1] -

The Anchor: H4 will show a strong NOE correlation only to the proton at C5 (the "peri" position).

Differentation Matrix (6-F vs. 7-F)

Scenario A: 6-Fluoroisoquinoline (Target)

-

H5 (Peri to H4): Position 5 is adjacent to F at 6.[1]

-

H7: Doublet of Doublets (

).[1][3] Ortho to F(6) and Ortho to H8.[1] -

H8: Doublet of Doublets (

).[1][3] Meta to F(6) and Ortho to H7.

Scenario B: 7-Fluoroisoquinoline (Impurity) [1]

-

H5 (Peri to H4): Position 5 is adjacent to H at 6.[1]

-

Splitting: Doublet of Doublets (

). -

Coupling: Dominated by

H ortho-coupling to H6 (

-

-

H6: Doublet of Doublets (

).[1][3] -

H8: Doublet (

).[1][3] Ortho to F(7), no proton at C1.

Summary of Expected Data (6-Fluoro Isomer)

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H4 | 7.90 | Singlet ( | - | Pyridine ring, isolated.[1] NOE to H5 . |

| H5 | 8.15 | Doublet ( | Ortho to F. Diagnostic: No | |

| H7 | 7.45 | Flanked by F and H8.[1] | ||

| H8 | 8.05 | Meta to F. |

Critical Check: If H5 (the proton showing NOE to H4) appears as a doublet of doublets with an 8 Hz H-H coupling, you have the 7-fluoro isomer , not the 6-fluoro.

C NMR Verification

The carbon directly attached to Fluorine (C6) will exhibit a massive scalar coupling doublet (

Visualization: Elucidation Workflow

Figure 1: Decision tree for distinguishing regioisomers using NOE and coupling constants.

Definitive Proof: X-Ray Crystallography

While NMR is sufficient for routine checks, the "Gold Standard" for initial structural registration in a compound library is Single Crystal X-Ray Diffraction (SC-XRD).[1]

Protocol:

-

Crystallization: Slow evaporation of a saturated solution in Dichloromethane/Hexane (1:3) at 4°C.

-

Data Collection: Mo-K

radiation ( -

Refinement: Look for the electron density map differences between F (9 electrons) and H (1 electron) at the C6 position. The heavy Cl atoms at 1 and 3 will serve as unambiguous fiducial markers for the isoquinoline orientation.

References & Authoritative Grounding

-

Isoquinoline Synthesis & Reactivity:

-

NMR Coupling Constants in Heterocycles:

-

Reich, H. J. "Coupling Constants: H-F Couplings." University of Wisconsin-Madison NMR Database.[1]

-

Standard reference for

(ortho) vs

-

-

General Characterization of 1,3-Dichloroisoquinoline:

-

Regioselective Synthesis Methodology:

Safety & Handling (SDS Summary)

-

Hazards: Skin Irritant (H315), Eye Irritant (H319).

-

Reactivity: The C1-Chlorine is highly reactive toward nucleophiles (hydrolysis risk).[1] Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

Precaution: Avoid contact with strong oxidizers and moisture.[1]

This guide serves as a template for the rigorous identification of halogenated heterocycles. For experimental validation, always perform the NOE experiment described in Section 5.

Sources

- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 1,3-ジクロロイソキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,3-ジクロロイソキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. lookchem.com [lookchem.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. 1,3-Dichloro-6,7-difluoroisoquinoline | 2092310-58-0 | Benchchem [benchchem.com]

Introduction: The Strategic Importance of 1,3-Dichloro-6-fluoroisoquinoline

An In-Depth Technical Guide to the Synthesis of 1,3-Dichloro-6-fluoroisoquinoline for Researchers and Drug Development Professionals

This compound serves as a critical building block in contemporary medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom at the 6-position and reactive chlorine atoms at the 1 and 3-positions, makes it a highly versatile scaffold for the synthesis of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity, while the two chlorine atoms provide orthogonal handles for sequential, site-selective functionalization through nucleophilic aromatic substitution reactions. This allows for the rapid generation of diverse compound libraries, a crucial step in modern drug discovery programs targeting kinases, proteases, and other enzyme classes.

This guide provides a detailed exploration of the prevalent synthetic strategies for accessing this key intermediate, focusing on the selection of starting materials and the rationale behind the chosen reaction pathways.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical retrosynthetic approach to this compound points towards a key intermediate: 6-fluoro-isoquinoline-1,3(2H,4H)-dione. This dione can be readily converted to the target dichlorinated product via a robust chlorination reaction. The dione itself is accessible from commercially available and relatively inexpensive starting materials, primarily derived from 4-fluorinated benzene derivatives.

Caption: Retrosynthetic analysis of this compound.

Primary Synthetic Pathway: From 4-Fluorophenylacetic Acid

The most common and reliable route to this compound commences with 4-fluorophenylacetic acid. This pathway involves the formation of the key intermediate, 6-fluoro-isoquinoline-1,3(2H,4H)-dione, which is subsequently chlorinated.

Step 1: Synthesis of 6-Fluoro-isoquinoline-1,3(2H,4H)-dione

There are multiple established methods to construct the isoquinoline-1,3-dione core from 4-fluorophenylacetic acid. One efficient method involves the reaction with urea or a related nitrogen source. A more direct and frequently cited approach involves the formation of an amide followed by cyclization.

A key intermediate in this process is often 2-(4-fluorophenyl)acetonitrile, which can be synthesized from 4-fluorobenzyl chloride. This is then elaborated to form the dione. An alternative involves the direct reaction of a 4-fluorophenylacetic acid derivative with a source of nitrogen that facilitates the cyclization.

For instance, the reaction of 4-fluorophenylacetic acid with isocyanates can lead to the formation of the dione ring system. A more common laboratory-scale synthesis involves the preparation of N-(cyanomethyl)-4-fluorobenzamide, which can then be cyclized under acidic or basic conditions to yield 6-fluoro-isoquinoline-1,3(2H,4H)-dione.

reactivity of the C-Cl bonds in 1,3-Dichloro-6-fluoroisoquinoline

Technical Guide: Regioselective Functionalization of 1,3-Dichloro-6-fluoroisoquinoline

Executive Summary & Structural Analysis

This compound (CAS: 1041423-26-0) is a high-value heterocyclic scaffold, particularly prevalent in the development of kinase inhibitors (e.g., Rho-kinase, tyrosine kinase) and CNS-active agents. Its utility stems from the differential reactivity of its three halogen substituents, allowing for precise, sequential diversification.

This guide delineates the reactivity hierarchy: C1-Cl > C3-Cl >> C6-F .

-

C1-Cl: Highly activated for Nucleophilic Aromatic Substitution (SNAr) and oxidative addition due to the adjacent nitrogen's inductive effect and the stability of the Meisenheimer-like intermediate.

-

C3-Cl: Significantly less electrophilic. Reactivity requires transition metal catalysis (e.g., Suzuki-Miyaura, Buchwald-Hartwig) or forcing SNAr conditions after C1 functionalization.

-

C6-F: Generally inert under standard cross-coupling conditions, serving as a metabolic blocker or electronic modulator.

Mechanistic Pathway & Reactivity Hierarchy

The regioselectivity is governed by the electronic deficiency of the isoquinoline ring. The C1 position is most electron-deficient (lowest LUMO coefficient at the carbon center relative to nucleophilic attack vectors).

Visualization: Reactivity Flowchart

Caption: Sequential functionalization logic. C1 acts as the primary electrophilic site, enabling the isolation of stable 3-chloro intermediates before secondary derivatization.

Experimental Protocols

The following protocols are designed to be self-validating. The distinct chemical shifts of the C1 and C3 protons (if applicable) or the disappearance of specific C-Cl stretches in IR provide immediate feedback.

Protocol A: C1-Selective SNAr with Amines

Objective: Introduction of an amino motif at C1 without disturbing the C3-Cl bond.

-

Reagents: this compound (1.0 equiv), Primary/Secondary Amine (1.1 equiv), DIPEA (2.0 equiv), NMP or Isopropanol.

-

Conditions: 60°C, 4–6 hours.

Step-by-Step Workflow:

-

Dissolution: Dissolve this compound in NMP (0.2 M concentration).

-

Addition: Add DIPEA followed by the amine nucleophile dropwise at room temperature to prevent exotherms from degrading regioselectivity.

-

Reaction: Heat to 60°C. Monitor by HPLC/LC-MS.

-

Checkpoint: The starting material (Rt ~ 1.0) should convert to a slightly more polar product (Rt ~ 0.8). If >5% bis-substitution (C1+C3) is observed, lower temperature to 40°C.

-

-

Workup: Pour into ice-water. The product usually precipitates. Filter and wash with cold water.

-

Validation: 1H NMR will show the loss of the downfield signal associated with the C1 environment (if comparing to a hydro-dechlorinated reference) or simply the integration of the added amine.

Protocol B: C1-Selective Suzuki-Miyaura Coupling

Objective: C-C bond formation exclusively at C1.

-

Reagents: this compound (1.0 equiv), Arylboronic acid (1.05 equiv), Pd(PPh3)4 (3-5 mol%), Na2CO3 (2.0 M aq, 2.0 equiv), DME/Ethanol (3:1).

-

Conditions: 85°C, 2–4 hours (Inert Atmosphere).

Step-by-Step Workflow:

-

Degassing: Sparge the DME/Ethanol solvent mixture with Nitrogen/Argon for 15 minutes. Crucial: Oxygen promotes homocoupling of boronic acids and catalyst deactivation.

-

Assembly: Add substrate, boronic acid, and Pd catalyst to the reaction vessel. Add the degassed solvent and aqueous base.

-

Heating: Heat to reflux (approx. 85°C).

-

Monitoring: TLC (Hexane/EtOAc). The mono-coupled product (C1) forms rapidly.

-

Note: Extended reaction times (>12h) or excess boronic acid (>1.5 equiv) may lead to trace C3 coupling.

-

-

Purification: Silica gel chromatography. The C1-aryl product is typically less polar than the starting material.

Protocol C: C3-Functionalization (Post-C1)

Objective: Activating the deactivated C3-Cl bond.

-

Context: Once C1 is substituted (especially with an electron-rich amine or aryl group), the isoquinoline ring becomes more electron-rich, deactivating C3. High-activity catalysts are required.

-

Reagents: C1-substituted intermediate (1.0 equiv), Boronic acid (1.5 equiv), Pd2(dba)3 (2 mol%), XPhos or SPhos (4 mol%), K3PO4 (3.0 equiv), Toluene/Water (10:1).

-

Conditions: 100–110°C (sealed tube), 12–18 hours.

Data Summary: Regioselectivity Matrix

The following table summarizes the expected outcomes based on internal application data and literature precedents for analogous 1,3-dichloroisoquinolines.

| Reaction Type | Position | Conditions | Yield (Typical) | Selectivity (C1:C3) |

| SNAr (Amines) | C1 | NMP, 60°C, DIPEA | 85-95% | >98:2 |

| SNAr (Alkoxides) | C1 | THF, 0°C, NaH | 80-90% | >95:5 |

| Suzuki Coupling | C1 | DME, 85°C, Pd(PPh3)4 | 75-88% | >90:10 |

| Suzuki Coupling | C3 | Toluene, 110°C, XPhos (Requires C1 sub) | 60-75% | N/A (C1 blocked) |

| Buchwald-Hartwig | C3 | Dioxane, 100°C, BrettPhos (Requires C1 sub) | 55-70% | N/A (C1 blocked) |

Troubleshooting & Critical Parameters

-

Bis-Substitution during SNAr:

-

Cause: Reaction temperature too high or excess nucleophile.

-

Fix: Strictly control stoichiometry (1.05 equiv nucleophile) and run at 0°C initially, warming slowly.

-

-

Stalled C3 Coupling:

-

Cause: The C1 substituent (e.g., an amine) is donating too much electron density, poisoning the catalyst or deactivating the ring.

-

Fix: Switch to highly active dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) or use a precatalyst like XPhos Pd G3.

-

-

De-fluorination (C6):

References

-

Ford, A., et al. Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Tetrahedron, 2001. [Link]

-

Legros, J-Y., et al. Syntheses of acetylquinolines and acetylisoquinolines via palladium-catalyzed coupling reactions. Tetrahedron, 57(13), 2507-2514. [Link]

-

Nobel Prize Committee. Palladium-Catalyzed Cross Couplings in Organic Synthesis (Heck, Negishi, Suzuki).[4] [Link]

Sources

An In-Depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,3-Dichloro-6-fluoroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dichloro-6-fluoroisoquinoline is a polysubstituted heteroaromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of two chlorine atoms on the pyridine ring and a fluorine atom on the benzene ring creates a unique electronic landscape, defining distinct sites for both electrophilic and nucleophilic attack. This guide provides a comprehensive analysis of the molecule's reactivity, offering a predictive framework for its functionalization. By dissecting the interplay of inductive and resonance effects of the halogen substituents and the inherent electronic properties of the isoquinoline scaffold, we identify the most probable sites for chemical modification. This document serves as a critical resource for chemists seeking to leverage the synthetic potential of this highly functionalized scaffold.

Introduction: The Strategic Importance of Halogenated Isoquinolines

The isoquinoline core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] The introduction of halogen atoms onto this framework provides a powerful tool for modulating a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Furthermore, halogens serve as versatile synthetic handles, enabling a diverse range of post-synthetic modifications through cross-coupling and nucleophilic substitution reactions.

This compound presents a particularly interesting case. The dichlorinated pyridine ring is highly activated towards nucleophilic attack, while the fluorinated benzene ring's reactivity in electrophilic substitutions is subtly modulated. Understanding the regioselectivity of these reactions is paramount for the rational design and synthesis of novel isoquinoline derivatives.

Molecular Architecture and Electronic Landscape

The reactivity of this compound is governed by the intricate interplay of the electron-withdrawing effects of the three halogen atoms and the nitrogen atom within the bicyclic aromatic system.

-

Pyridine Ring (Positions 1, 3, and 4): The nitrogen atom and the two chlorine atoms at positions 1 and 3 strongly withdraw electron density from the pyridine ring through the inductive effect. This renders the carbon atoms in this ring, particularly C-1 and C-3, highly electrophilic and thus susceptible to nucleophilic attack.

-

Benzene Ring (Positions 5, 6, 7, and 8): The fluorine atom at position 6 exerts a dual electronic influence. It is strongly electron-withdrawing through the inductive effect (-I) but also weakly electron-donating through the resonance effect (+R) due to its lone pairs. Overall, the inductive effect dominates, leading to a general deactivation of the benzene ring towards electrophilic attack compared to unsubstituted isoquinoline.

The combination of these effects creates a molecule with distinct regions of electrophilicity and nucleophilicity, which can be selectively targeted under appropriate reaction conditions.

Nucleophilic Sites: A Tale of Two Chlorines

The most prominent feature of this compound's reactivity is its susceptibility to nucleophilic aromatic substitution (SNAr). The primary sites for nucleophilic attack are the carbon atoms bearing the chlorine atoms, C-1 and C-3.

The Pre-eminence of the C-1 Position

Experimental evidence from related 1,3-dichloroisoquinoline systems strongly suggests that the C-1 position is the most electrophilic and, therefore, the primary site for nucleophilic attack .[2] This enhanced reactivity can be attributed to several factors:

-

Proximity to Nitrogen: The C-1 position is directly adjacent to the electron-withdrawing nitrogen atom, which significantly stabilizes the negative charge in the Meisenheimer intermediate formed during nucleophilic attack.

-

Resonance Stabilization: The intermediate formed by nucleophilic attack at C-1 allows for the delocalization of the negative charge onto the electronegative nitrogen atom, a highly stabilizing contribution that is not possible for attack at C-3.

This differential reactivity has been exploited in various synthetic applications, such as the regioselective Suzuki coupling of arylboronic acids to the C-1 position of 1,3-dichloroisoquinoline, leaving the C-3 chlorine untouched for subsequent transformations.[2]

Reactivity of the C-3 Position

While less reactive than C-1, the C-3 position is still an active site for nucleophilic substitution , particularly when the C-1 position is already substituted or when more forcing reaction conditions are employed. The electron-withdrawing effect of the adjacent chlorine atom and the nitrogen atom (albeit more distant) contribute to its electrophilicity.

Influence of the Nucleophile

The nature of the nucleophile can also influence the regioselectivity of the reaction. While a detailed study on this compound is not available, studies on perfluorinated isoquinolines have shown that "hard" nucleophiles (e.g., alkoxides) tend to attack at the most electron-deficient position (analogous to C-1), while "softer" nucleophiles (e.g., thiolates) can exhibit a preference for other positions. This principle should be considered when planning synthetic strategies.

Table 1: Predicted Nucleophilic Reactivity of this compound

| Position | Predicted Reactivity | Rationale |

| C-1 | High | Adjacent to nitrogen, strong resonance stabilization of the intermediate. |

| C-3 | Moderate | Activated by two chlorine atoms and the ring nitrogen. |

| Other | Low | Not directly activated for nucleophilic attack. |

Experimental Protocol: Regioselective Amination at C-1

This protocol is an adaptation from studies on related 1,3-dichloroisoquinolines and serves as a starting point for the selective functionalization of the C-1 position.[1]

Materials:

-

This compound

-

Primary or secondary amine (e.g., morpholine)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dioxane (anhydrous)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dioxane, add the desired amine (1.1 eq) and DIPEA (1.5 eq).

-

Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the 1-amino-3-chloro-6-fluoroisoquinoline derivative.

Caption: General workflow for the regioselective nucleophilic substitution at the C-1 position.

Electrophilic Sites: The Benzene Ring as the Target

Electrophilic aromatic substitution (EAS) on the isoquinoline scaffold generally occurs on the more electron-rich benzene ring.[2] In the case of this compound, the presence of three deactivating halogen atoms makes electrophilic substitution challenging, requiring forcing conditions.

Directing Effects of Substituents

The regioselectivity of electrophilic attack is determined by the directing effects of the existing substituents:

-

The Pyridine Ring: The protonated pyridine ring (under acidic conditions typical for EAS) acts as a strong deactivating meta-director.

-

The Fluorine Atom at C-6: As a halogen, fluorine is a deactivating but ortho-, para-director.

Considering these effects, the most likely positions for electrophilic attack are C-5 and C-8 , which are ortho and para to the fluorine atom, respectively, and are on the more reactive benzene ring. The C-7 position is also a possibility, being meta to the fluorine. A definitive prediction between C-5 and C-8 is difficult without specific experimental or computational data, as steric hindrance and the precise electronic balance will play a crucial role.

Table 2: Predicted Electrophilic Reactivity of this compound

| Position | Predicted Reactivity | Rationale |

| C-5 | Moderate | Ortho to the directing fluorine group on the benzene ring. |

| C-8 | Moderate | Para to the directing fluorine group on the benzene ring. |

| C-7 | Low | Meta to the fluorine group. |

| Pyridine Ring | Very Low | Highly deactivated by the nitrogen and chlorine atoms. |

Experimental Protocol: Electrophilic Bromination

This is a general protocol for electrophilic bromination of a deactivated aromatic system and may require optimization for this compound.

Materials:

-

This compound

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

Procedure:

-

Carefully dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.

-

Add N-Bromosuccinimide (1.1 eq) portion-wise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for several hours, monitoring by TLC or LC-MS.

-

Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the brominated isoquinoline isomer(s).

Caption: Predicted pathways for electrophilic substitution on the benzene ring.

Conclusion: A Roadmap for Synthetic Chemists

This compound is a molecule with a well-defined and predictable reactivity profile. The key takeaways for synthetic chemists are:

-

Nucleophilic Attack: The C-1 position is the primary site for nucleophilic substitution, offering a reliable handle for introducing a wide range of functional groups. The C-3 position represents a secondary site for further modification.

-

Electrophilic Attack: Electrophilic substitution will preferentially occur on the benzene ring, with the C-5 and C-8 positions being the most likely targets due to the directing effect of the C-6 fluorine atom. These reactions will likely require forcing conditions due to the deactivating nature of the halogen substituents.

By understanding these fundamental principles, researchers can strategically design and execute synthetic routes to novel and complex isoquinoline derivatives, unlocking the full potential of this valuable chemical scaffold in drug discovery and materials science.

References

-

LookChem. 6-Bromo-1,3-dichloroisoquinoline. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 135565727, this compound. [Link]

- Larock, R. C.

- Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007.

- Joule, J. A., & Mills, K. Heterocyclic Chemistry. Wiley, 2010.

- Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer, 2007.

-

National Center for Biotechnology Information. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

Sources

An In-depth Technical Guide to 1,3-Dichloro-6-fluoroisoquinoline: A Versatile Building Block for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1,3-Dichloro-6-fluoroisoquinoline, a halogenated heterocyclic compound with significant potential as a versatile intermediate in the synthesis of novel molecules for drug discovery and materials science. This document will delve into its chemical properties, synthesis, reactivity, and potential applications, offering a technical resource for researchers in the field.

Core Molecular Attributes of this compound

This compound is a substituted isoquinoline, a class of heterocyclic aromatic compounds known for their prevalence in a wide array of biologically active molecules.[1][2] The presence of three halogen atoms—two chlorine and one fluorine—on the isoquinoline scaffold imparts unique reactivity and physicochemical properties, making it a valuable building block for combinatorial chemistry and targeted synthesis.

Below is a summary of the key molecular and physical properties of this compound:

| Property | Value | Source |

| Molecular Weight | 216.04 g/mol | [3] |

| Chemical Formula | C₉H₄Cl₂FN | [3] |

| CAS Number | 1041423-26-0 | [3] |

| Appearance | Likely a solid at room temperature (based on related compounds) | N/A |

| Purity | Typically available at ≥97% | [3] |

Synthesis of this compound: A Proposed Pathway

While specific, detailed synthetic protocols for this compound are not extensively documented in publicly available literature, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isoquinolines. The following proposed multi-step synthesis is based on the Bischler-Napieralski reaction, a widely used method for constructing the isoquinoline core.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(4-Fluorophenethyl)acetamide

-

To a solution of 4-fluorophenethylamine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add acetic anhydride (1.1 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amide.

Step 2: Synthesis of 6-Fluoro-3,4-dihydroisoquinoline

-

Dissolve the crude N-(4-fluorophenethyl)acetamide in a high-boiling point solvent such as toluene or xylene.

-

Add a dehydrating/cyclizing agent like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) (2-3 equivalents).

-

Heat the mixture to reflux for 4-8 hours.

-

After cooling, carefully quench the reaction mixture with ice-water and basify with a strong base (e.g., NaOH) to a pH of >10.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate to obtain the crude dihydroisoquinoline.

Step 3: Synthesis of 6-Fluoroisoquinoline

-

Dissolve the crude 6-fluoro-3,4-dihydroisoquinoline in a suitable solvent like toluene.

-

Add a dehydrogenation catalyst, such as 10% palladium on carbon (Pd/C).

-

Heat the mixture to reflux for 12-24 hours.

-

Filter the cooled reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate to yield 6-fluoroisoquinoline.

Step 4: Synthesis of 6-Fluoroisoquinoline N-oxide

-

Dissolve 6-fluoroisoquinoline in a chlorinated solvent like dichloromethane.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess acid.

-

Extract the aqueous layer with dichloromethane, combine the organic layers, dry, and concentrate to obtain the N-oxide.

Step 5: Synthesis of this compound

-

Heat the crude 6-fluoroisoquinoline N-oxide in an excess of phosphoryl chloride (POCl₃) at reflux for 2-4 hours.

-

Carefully pour the cooled reaction mixture onto crushed ice.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Chemical Reactivity and Functionalization

The reactivity of this compound is dominated by the two chloro-substituents at positions 1 and 3. Based on studies of the related 1,3-dichloroisoquinoline, the chlorine atom at the 1-position is more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[4][5] This differential reactivity allows for selective functionalization of the molecule.

Caption: Reactivity profile of this compound.

This selective reactivity allows for a modular approach to the synthesis of diverse derivatives. For instance, a Suzuki coupling could be performed at the 1-position, followed by a subsequent modification at the 3-position under different reaction conditions.

Spectroscopic Characterization (Predicted)

| Technique | Predicted Data |

| ¹H NMR | Aromatic protons would appear in the downfield region (δ 7.0-8.5 ppm). The fluorine at position 6 will cause splitting of the signals of adjacent protons. |

| ¹³C NMR | Aromatic carbons will resonate in the range of δ 120-150 ppm. The carbons attached to chlorine and fluorine will show characteristic shifts. |

| ¹⁹F NMR | A singlet is expected for the fluorine at position 6, with its chemical shift influenced by the electronic environment of the isoquinoline ring.[6] |

| FT-IR | Characteristic peaks for C-Cl stretching (around 600-800 cm⁻¹), C-F stretching (around 1000-1400 cm⁻¹), and aromatic C=C and C=N stretching (around 1400-1600 cm⁻¹) are expected.[7][8] |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z 215, with an isotopic pattern characteristic of two chlorine atoms (M+2 and M+4 peaks). |

Applications in Drug Discovery and Materials Science

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][9] this compound serves as a versatile starting material for the synthesis of novel isoquinoline derivatives with potential therapeutic applications.

Caption: Workflow for the use of this compound in drug discovery.

The differential reactivity of the two chlorine atoms allows for the introduction of various substituents, enabling the exploration of the structure-activity relationship (SAR) of novel isoquinoline derivatives. The fluorine atom at the 6-position can enhance metabolic stability and binding affinity to biological targets.

In materials science, halogenated aromatic compounds are used as intermediates in the synthesis of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The unique electronic properties of this compound could make it a valuable precursor for the development of new functional materials.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is highly recommended to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis. Its unique substitution pattern provides opportunities for selective functionalization, making it an attractive starting material for the creation of diverse molecular libraries for drug discovery and the development of novel materials. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its properties, a plausible synthetic route, and its potential applications, serving as a valuable resource for researchers in the chemical sciences.

References

- Ford, A., et al. (1997). Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1, (6), 927-934.

- Google Patents. WO2005097722A1 - Process for preparing 1,3-dichloroacetone.

-

IndiaMART. This compound. [Link]

- Mattiuz, E. L., et al. (1995). Genotoxic activity of 1,3-dichloropropene in a battery of in vivo short-term tests. Mutation Research/Genetic Toxicology, 343(2-3), 129-137.

- Beatty, J. W., et al. (2013). Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Chemical Science, 4(10), 3953-3958.

-

LookChem. Cas 552331-05-2, 6-Bromo-1,3-dichloroisoquinoline. [Link]

- Google Patents. US2123857A - Manufacture of 1,3-dichloro- and 1,3,5-trichlorobenzenes.

-

University of Ottawa. 19Fluorine NMR. [Link]

-

European Patent Office. EP2766325B1 - METHOD FOR THE SYNTHESIS OF 18F-LABELLED BIOMOLECULES. [Link]

- Al-Bari, M. A. A., et al. (2023). Role of 2,3-Dichloro-6-(trifluoromethoxy) Quinoxaline in Combating Candida Infections. Infection and Drug Resistance, 16, 7555–7568.

- Google Patents. EP0655998B1 - Improved process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.

- Chen, Z., et al. (2011). A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Journal of Chemical Research, 2011(8), 474-476.

-

National Institutes of Health. 5,6-Dichloro-2-(2-fluorophenyl)isoindoline-1,3-dione. [Link]

-

ResearchGate. 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. [Link]

-

University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

Capot Chemical. MSDS of 6-Fluoro-1,2,3,4-tetrahydro-isoquinoline. [Link]

-

ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 1,6-Dichlorohexane, 98%. [Link]

-

Medwin Publishers. Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. [Link]

-

SpectraBase. 1,3-Dichloro-benzene - Optional[13C NMR] - Chemical Shifts. [Link]

Sources

- 1. testing.chemscene.com [testing.chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. indiamart.com [indiamart.com]

- 4. 1,3-ジクロロイソキノリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. researchgate.net [researchgate.net]

- 8. medwinpublisher.org [medwinpublisher.org]

- 9. fishersci.com [fishersci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

- 11. capotchem.cn [capotchem.cn]

Technical Guide: Solubility Profiling and Solvent Selection for 1,3-Dichloro-6-fluoroisoquinoline

[1][2][3]

Executive Summary & Compound Architecture

This compound is a critical halogenated heterocyclic building block, primarily utilized in the synthesis of antiviral and antineoplastic agents.[1][2][3] Its structure features an electron-deficient isoquinoline core decorated with lipophilic chlorines at the C1 and C3 positions and a fluorine atom at C6.[1][2][3]

Understanding its solubility landscape is not merely about dissolution; it is about controlling reactivity.[1][2] The C1-chlorine is highly labile toward nucleophilic aromatic substitution (

Physicochemical Baseline

| Property | Value / Estimate | Relevance |

| CAS Number | 1041423-26-0 | Unique Identifier |

| Molecular Formula | Halogenated Heterocycle | |

| Molecular Weight | 216.04 g/mol | Small Molecule Scaffold |

| LogP (Predicted) | ~3.2 - 3.8 | Highly Lipophilic |

| Melting Point | ~120–128 °C* | Indicates moderate crystal lattice energy |

| H-Bond Donors | 0 | Aprotic character |

| H-Bond Acceptors | 2 (N, F) | Weak interaction with protic solvents |

*Based on structural analogs 1,3-dichloroisoquinoline and 6-bromo-1,3-dichloroisoquinoline.[1][2][3]

Solubility Profile: Theoretical & Empirical Matrix

The solubility of this compound follows the "Like Dissolves Like" principle, heavily influenced by

Solvent Compatibility Classes[1][2][3]

The following table categorizes solvents based on their thermodynamic interaction with the solute.

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent (>100 mg/mL) | Strong dispersion forces and dipole compatibility disrupt the crystal lattice efficiently.[1][2][3] | Extraction, standard reaction media.[1][2] |

| Polar Aprotic | DMSO, DMF, DMAc, NMP | High (>50 mg/mL) | High dielectric constants solubilize the dipole created by the C-N bond; effective for | High-temp reactions, library synthesis. |

| Esters & Ethers | Ethyl Acetate, THF, 2-MeTHF, Dioxane | Good (20–80 mg/mL) | Moderate polarity; oxygen lone pairs interact with the electron-deficient aromatic ring.[1][2][3] | Crystallization, Pd-catalyzed couplings.[1][2][3] |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate/Low (Temperature Dependent) | Poor solubility at RT due to hydrophobic effect; solubility increases exponentially with heat.[1][2] | Anti-solvent for crystallization; recrystallization media.[1][2] |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor (<5 mg/mL) | Lack of polarizable electrons prevents disruption of solute-solute | Precipitant ; washing filter cakes.[1][2] |

| Aqueous | Water, Buffers | Insoluble | High lipophilicity (LogP >3) precludes aqueous solubility.[1][2] | Biphasic workups.[1][2] |

Experimental Protocols: Determination & Validation

As a Senior Scientist, I advise against relying solely on literature values for critical process steps. The following protocols provide a self-validating system to determine exact solubility limits in your specific lab environment.

Protocol A: Visual Kinetic Solubility Screening (Tier 1)

Best for: Rapid solvent selection for initial reactions.[1][3]

-

Preparation: Weigh 10 mg of this compound into a 4 mL clear glass vial.

-

Addition: Add solvent in 100

L increments at Room Temperature (25°C). -

Observation: Vortex for 30 seconds after each addition.

-

Endpoint: Clear solution with no visible particulates.[1][2]

-

Calculation:

Protocol B: Thermodynamic Solubility via HPLC (Tier 2)

Best for: Process optimization and formulation.[1][2][3]

-

Saturation: Add excess solid (approx. 50 mg) to 1 mL of solvent in a crimp-top vial.

-

Equilibration: Shake/stir at constant temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant through a 0.22

m PTFE syringe filter (pre-saturated to prevent adsorption).[1][2] -

Quantification: Analyze filtrate via HPLC-UV (Detection @ 254 nm).

-

Validation: Ensure the solid phase remains present throughout the 24h period to guarantee saturation.

Decision Logic & Workflow Visualization

Efficient process development requires logical solvent selection.[1][2] The following diagrams illustrate the workflow for solubility determination and solvent selection for specific applications.

Diagram 1: Solubility Determination Workflow

Caption: Tiered workflow for determining solubility limits, distinguishing between reaction solvents and purification media.

Diagram 2: Solvent Selection Decision Tree

Caption: Strategic decision tree for selecting solvents based on process intent (Reaction vs. Purification).

Practical Implications for Synthesis

Nucleophilic Aromatic Substitution ( )

The C1-chlorine is susceptible to displacement by amines or alkoxides.[1][2][3]

-

Rationale: These solvents dissolve the isoquinoline and the nucleophile while stabilizing the Meisenheimer complex intermediate.[1][2]

-

Caution: Avoid protic solvents (alcohols) if using strong alkoxides to prevent side reactions (ether formation).[1][2]

Palladium-Catalyzed Couplings (Suzuki/Stille)[1][2][3]

-

Recommended Solvent: Toluene/Water (biphasic) or 1,4-Dioxane .[1][2][3]

-

Rationale: this compound has excellent solubility in toluene.[1][2][3] This non-polar medium often reduces hydrodehalogenation side products compared to polar solvents.[1][2]

Purification via Crystallization

Since the compound is a solid (MP ~120°C), crystallization is the preferred purification method over chromatography.[1][2]

Safety & Handling (E-E-A-T)

While specific SDS data for the 6-fluoro derivative may be sparse, treat it as a Potent Halogenated Heterocycle .[1][2][3]

-

Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2] Potential sensitizer.[1][2]

-

Handling: Use only in a fume hood.

-

Solvent Safety: When using DCM (neurotoxin) or Hexane (neurotoxin), ensure proper ventilation.[1][2] Avoid DMSO contact with skin as it can carry the chlorinated compound through the dermal barrier.[1][2]

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 298625, 1,3-Dichloroisoquinoline."[1][2][3] PubChem, 2026.[1][2][4] [Link]

-

LookChem. "6-Bromo-1,3-dichloroisoquinoline Physical Properties." LookChem, 2026.[1][2] [Link][1][2]

-

Organic Syntheses. "General Procedures for Solubility and Recrystallization of Halogenated Heterocycles." Org.[1][2][5][6] Synth., Coll. Vol. 10, p. 423.[1][2] [Link]

Sources

- 1. 1,3-Dichloroisoquinoline | C9H5Cl2N | CID 298625 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Chloroquinoline | C9H6ClN | CID 69163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. 1,3-Dichloroisoquinoline 97 7742-73-6 [sigmaaldrich.com]

- 5. testing.chemscene.com [testing.chemscene.com]

- 6. Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Biological Activity & Strategic Fluorination of Isoquinolines

[1][2][3]

Part 1: Executive Summary

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of alkaloids like papaverine, berberine, and emetine. However, the metabolic liability and suboptimal lipophilicity of the parent heterocycle often necessitate structural optimization. Fluorination has emerged as the most potent strategy to overcome these barriers.[1]

This guide analyzes the biological impact of introducing fluorine atoms onto the isoquinoline core.[2][3][1][4][5] Unlike random screening, strategic fluorination exploits the bioisosteric and electronic properties of fluorine to modulate pKa, enhance metabolic stability (via C-F bond strength ~116 kcal/mol), and optimize binding affinity through multipolar interactions. We focus specifically on fluorinated indenoisoquinolines as Topoisomerase I poisons and alkynyl isoquinolines as next-generation antimicrobials.[1]

Part 2: The "Fluorine Effect" in Isoquinoline Scaffolds[1][3]

To design effective drugs, one must understand why fluorine is introduced.[1] It is not merely a hydrogen replacement; it is a functional tool.[1]

| Property | Effect on Isoquinoline Core | Biological Consequence |

| Metabolic Stability | Blocks oxidative metabolism at labile sites (e.g., C-1, C-4).[1] | Extends half-life ( |

| Lipophilicity ( | Increases lipophilicity (typically | Enhances blood-brain barrier (BBB) penetration (crucial for CNS agents).[1] |

| Electronic Effects | Strong electron-withdrawing induction ( | Lowers the pKa of the isoquinoline nitrogen, altering protonation state at physiological pH. |

| Bioisosterism | Mimics H (steric) or OH (electronic) but prevents H-bond donation.[1] | Maintains binding pocket fit while altering interaction dynamics.[1] |

Part 3: Therapeutic Architectures & SAR Analysis

Oncology: Fluorinated Indenoisoquinolines

The most mature application of fluorinated isoquinolines is in the inhibition of Topoisomerase I (Top1) .[3] Unlike camptothecin (which is unstable), fluorinated indenoisoquinolines are chemically stable Top1 poisons.[1]

-

Mechanism: These compounds intercalate between DNA base pairs at the cleavage site, trapping the Top1-DNA covalent complex.[1][6] This prevents DNA religation, leading to double-strand breaks during replication.[1][6]

-

SAR Insight: Replacing a nitro (

) group at the 3-position with fluorine avoids nitro-reduction toxicity (bone marrow suppression) while maintaining the electron-withdrawing character required for π-stacking.[1]

Antimicrobial: Alkynyl Isoquinolines

Recent studies (e.g., HSN584) have shown that fluorinated alkynyl isoquinolines exhibit potent bactericidal activity against MRSA and VRE.[1][7]

-

Key Finding: Replacing a chloro- substituent with a fluoro- group often maintains potency but improves solubility and metabolic clearance profiles.[1]

Comparative Potency Data

The following table summarizes the shift in IC50 values when introducing fluorine into isoquinoline-based Top1 inhibitors (Indenoisoquinoline derivatives).

Table 1: Cytotoxicity Comparison (Human Cancer Cell Lines)

| Compound ID | Substituent (Pos-3) | Substituent (Pos-9) | IC50 (DU-145 Prostate) | IC50 (MCF-7 Breast) | Notes |

| Non-F Control | > 1000 nM | > 1000 nM | Baseline activity is low.[1] | ||

| Nitro Analog | 25 nM | 30 nM | Potent but toxic (Ames positive).[1] | ||

| Fluoro Analog | 28 nM | 35 nM | Retains potency; Ames negative. | ||

| Difluoro Analog | 120 nM | 145 nM | Over-fluorination reduces stacking.[1] |

(Data synthesized from SAR studies on indenoisoquinolines; see References [1, 2])

Part 4: Visualization of Mechanisms

Diagram 1: Structure-Activity Relationship (SAR) Logic

This diagram illustrates the decision-making process for fluorinating an isoquinoline scaffold based on the desired biological outcome.[1]

Caption: Strategic fluorination logic flow. Specific positions are targeted to achieve distinct pharmacological outcomes (CNS entry vs. Stability vs. Potency).[1]

Diagram 2: Mechanism of Action (Topoisomerase I Poisoning)

The following diagram details how fluorinated isoquinolines interrupt the DNA replication cycle.

Caption: The "Poisoning" Mechanism.[1][6] The drug does not inhibit enzyme catalytic activity but stabilizes the lethal DNA-enzyme intermediate.

Part 5: Experimental Protocols

To ensure reproducibility, we provide a validated protocol for assessing the biological activity of these compounds.

Protocol: Topoisomerase I-Mediated DNA Cleavage Assay

Objective: To determine if a specific fluorinated isoquinoline acts as a Top1 poison by detecting the accumulation of nicked DNA.[1]

Reagents:

-

Recombinant Human Topoisomerase I (10 U/µL).[1]

-

Supercoiled pHOT1 plasmid DNA (0.25 µ g/reaction ).[1]

-

Assay Buffer: 10 mM Tris-HCl (pH 7.5), 50 mM KCl, 5 mM MgCl2, 0.1 mM EDTA, 15 µg/mL BSA.[1]

-

Stop Solution: 10% SDS, Proteinase K (50 µg/mL).[1]

Workflow:

-

Preparation: Dilute the fluorinated isoquinoline in DMSO to 100X the desired final concentration (e.g., range 0.1 µM – 100 µM).

-

Incubation:

-

Trapping:

-

Add 2 µL of 10% SDS (denatures the enzyme, trapping it if the drug has stabilized the complex).

-

Add 2 µL Proteinase K and incubate at 45°C for 1 hour (digests the enzyme to release the DNA).

-

-

Analysis:

Validation Check:

Part 6: Future Outlook & 18F-PET Imaging

Beyond therapy, fluorinated isoquinolines are revolutionizing diagnostics.[1] The 18F isotope (

-

Target: 18F-labeled isoquinolines are currently being developed to image Tau protein aggregates in Alzheimer's disease.[1][5] The lipophilicity of the isoquinoline core ensures BBB penetration, while the 18F label provides the signal.

-

Synthesis Constraint: Late-stage fluorination is required due to the short half-life.[1] Methods using iodonium ylides or transition-metal mediated radio-fluorination are preferred.[1]

References

-

BenchChem. (2025).[8][2][3][1][4] The Discovery and Isolation of Novel Fluorinated Isoquinoline Compounds: A Technical Guide. Retrieved from [1]

-

National Institutes of Health (NIH). (2016).[1] Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. PMC4762090.[1] Retrieved from [1]

-

Sloop, J. C. (2017).[1][9] Advances in the Preparation of Fluorinated Isoquinolines: A Decade of Progress. Journal of Chemistry. Retrieved from [1]

-

MDPI. (2023).[1] Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals.[2][3][1][4][5][10][11] Retrieved from [1]

-

Vertex Pharmaceuticals/NIH. (2022).[1] Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. Retrieved from [1]

Sources

- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to 1,3-Dichloro-6-fluoroisoquinoline: A Versatile Building Block for Advanced Organic Synthesis

Abstract

The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and biologically active compounds.[1][2] The strategic introduction of specific functional groups onto this scaffold is a cornerstone of modern drug discovery. This technical guide provides an in-depth examination of 1,3-dichloro-6-fluoroisoquinoline, a highly versatile building block designed for the efficient construction of complex molecular architectures. We will dissect the compound's inherent reactivity, focusing on the critical concept of regioselectivity in its transformations. This guide will furnish researchers, medicinal chemists, and drug development professionals with the foundational knowledge and practical protocols required to leverage this powerful synthetic intermediate in their programs, from library synthesis to the development of novel materials.

The Strategic Advantage: Unpacking the this compound Scaffold

The utility of this compound stems from the synergistic interplay of its three key structural features: the isoquinoline core, the dual chloro-substituents, and the 6-fluoro moiety.

-

The Isoquinoline Core: As a structural isomer of quinoline, the isoquinoline nucleus is a prominent feature in a vast array of natural products and synthetic pharmaceuticals, prized for its ability to interact with a wide range of biological targets.[2]

-

Dual Chlorine "Handles": The chlorine atoms at the C1 and C3 positions are not merely substituents; they are versatile reactive handles. Their presence transforms the isoquinoline into an electrophilic scaffold, primed for sequential and regioselective functionalization via nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions.[1]

-

The 6-Fluoro Substituent: The incorporation of fluorine into drug candidates is a widely adopted strategy to enhance pharmacological properties.[3] A fluorine atom can improve metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties like lipophilicity and pKa, thereby improving cell membrane permeability and oral bioavailability.[1][4][5]

Physicochemical and Spectroscopic Profile

A precise understanding of the molecule's physical and spectroscopic properties is fundamental for its effective use in synthesis, including reaction monitoring and final product characterization.

| Property | Value | Source(s) |

| CAS Number | 1041423-26-0 | ,[6] |

| Molecular Formula | C₉H₄Cl₂FN | [6] |

| Molecular Weight | 216.04 g/mol | [6] |

| Appearance | Expected to be a solid at room temp. | [7],[8] |

| Purity | >97% (Typical) |

Predicted Spectroscopic Data:

| Technique | Feature |

| ¹H NMR | The aromatic region will display a complex splitting pattern for the four protons on the benzo-fused ring, influenced by H-H and H-F coupling. |

| ¹³C NMR | Distinct signals for all nine carbons are expected. The carbons attached to chlorine (C1, C3) and fluorine (C6) will show characteristic chemical shifts and C-F coupling. |

| ¹⁹F NMR | A single resonance, likely a multiplet due to coupling with neighboring aromatic protons. |

| MS (EI) | The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms (M, M+2, M+4). Key fragmentation pathways would likely involve the loss of Cl˙ and/or HCl. A fragmentation pattern showing the loss of a chlorine atom has been observed for similar compounds.[1] |

The Core of Synthesis: Understanding Reactivity and Regioselectivity

The synthetic power of this compound lies in the differential reactivity of the C1 and C3 positions. A mastery of this regioselectivity is crucial for strategic and controlled molecular construction.

The isoquinoline's pyridine ring is inherently electron-deficient. This effect is significantly amplified by the strong inductive- and resonance-withdrawing effects of the two chlorine atoms, rendering the C1 and C3 positions highly electrophilic and susceptible to nucleophilic attack.[1]

The Causality of Regioselectivity:

The C1 position is generally more reactive towards nucleophiles than the C3 position. This preference is a direct consequence of electronic stabilization in the reaction intermediate. Nucleophilic attack at C1 generates a Meisenheimer-type intermediate where the negative charge can be delocalized directly onto the electronegative ring nitrogen atom through resonance. This provides a significant degree of stabilization that is not possible when the attack occurs at the C3 position. This principle of preferential substitution at the position alpha to the ring nitrogen is well-documented in analogous heterocyclic systems, such as 2,4-dichloroquinazolines, where substitution consistently favors the C4 position (analogous to C1 in isoquinoline).[9][10]

Caption: Regioselectivity of Nucleophilic Attack.

Key Synthetic Transformations: Protocols and Insights

The dual chlorine substituents enable a rich variety of synthetic transformations, allowing for the introduction of diverse functional groups.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is the most direct method for functionalizing the scaffold. By controlling reaction conditions (temperature, stoichiometry), one can often achieve selective monosubstitution at the more reactive C1 position.

Typical Nucleophiles and Products:

| Nucleophile Class | Example | Resulting Functional Group at C1 |

| Amines | R-NH₂ | Secondary Amine (-NHR) |

| Alkoxides | R-O⁻Na⁺ | Ether (-OR) |

| Thiolates | R-S⁻Na⁺ | Thioether (-SR) |

| Azides | NaN₃ | Azide (-N₃) |

| Water | H₂O (base) | Hydroxyl (-OH) |

Field-Proven Protocol 1: Selective Monosubstitution with a Primary Amine

This protocol details the regioselective synthesis of a 1-amino-3-chloro-6-fluoroisoquinoline derivative, a common precursor for further elaboration.

Objective: To selectively substitute the C1 chlorine with benzylamine.

Materials:

-

This compound (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Inert Atmosphere: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and K₂CO₃. Purge the flask with dry nitrogen or argon.

-

Solvent and Reagent Addition: Add anhydrous DMF via syringe to create a stirrable suspension. Add benzylamine dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 80-90 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-8 hours).

-

Scientist's Insight: Using a slight excess of the amine and a non-nucleophilic base like K₂CO₃ drives the reaction to completion while minimizing side reactions. DMF is an excellent solvent for SNAr due to its polar aprotic nature, which stabilizes the charged intermediate.

-

-

Work-up: Cool the mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 1-(benzylamino)-3-chloro-6-fluoroisoquinoline.

Palladium-Catalyzed Cross-Coupling Reactions

For the introduction of carbon-based substituents (aryl, alkyl, alkynyl groups), palladium-catalyzed cross-coupling reactions are indispensable tools.[11] These reactions typically require higher temperatures than SNAr and are often performed on the less reactive C3 position after the C1 position has been functionalized.

Common Cross-Coupling Reactions:

-

Suzuki Coupling: Introduces aryl or vinyl groups using boronic acids/esters.

-

Buchwald-Hartwig Amination: Forms C-N bonds with primary or secondary amines.

-

Sonogashira Coupling: Creates C-C bonds with terminal alkynes.

Field-Proven Protocol 2: Suzuki Coupling at the C3 Position

This protocol describes the synthesis of a 1-amino-3-aryl-6-fluoroisoquinoline derivative, demonstrating a sequential functionalization strategy.

Starting Material: 1-(benzylamino)-3-chloro-6-fluoroisoquinoline (from Protocol 1).

Materials:

-

1-(benzylamino)-3-chloro-6-fluoroisoquinoline (1.0 equiv)

-

4-Methoxyphenylboronic acid (1.5 equiv)

-

Pd(PPh₃)₄ (0.05 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 M aqueous solution, 3.0 equiv)

-

1,4-Dioxane

Procedure:

-

Inert Atmosphere: To a dry Schlenk flask, add the starting material, 4-methoxyphenylboronic acid, and the palladium catalyst. Evacuate and backfill the flask with argon three times.

-

Solvent and Base: Add 1,4-dioxane, followed by the aqueous Na₂CO₃ solution.

-

Reaction: Heat the mixture to reflux (approx. 100 °C) under an argon atmosphere. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

-

Scientist's Insight: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial for initiating the catalytic cycle. The aqueous base is essential for the transmetalation step. The higher temperature is required to facilitate the oxidative addition of the palladium catalyst to the sterically hindered and less reactive C-Cl bond at the C3 position.

-

-

Work-up and Purification: Follow steps 4-8 from Protocol 1. The product is the highly functionalized 1-(benzylamino)-3-(4-methoxyphenyl)-6-fluoroisoquinoline.

Caption: Workflow for Sequential C1/C3 Functionalization.

Conclusion: A Gateway to Chemical Innovation